molecular formula C20H18BrClN2O3S B298524 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

货号 B298524
分子量: 481.8 g/mol
InChI 键: RBCDLZMVOOCHAV-HJTUMBPSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BCTP, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of thiazolidinones and has been found to have potential therapeutic applications in various diseases.

作用机制

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one acts as a negative allosteric modulator of mGluR1. It binds to a specific site on the receptor, which reduces the receptor's activity. This results in a decrease in the release of neurotransmitters, including glutamate, which is involved in neuronal excitability. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have a higher affinity for mGluR1 compared to other mGluR subtypes.
Biochemical and Physiological Effects:
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is involved in neuronal excitability. This results in a reduction in the severity of seizures in animal models of epilepsy. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve cognitive function.

实验室实验的优点和局限性

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a potent and selective inhibitor of the receptor. It is also stable and can be easily synthesized in the lab. However, 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term experiments.

未来方向

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in animal models of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of more potent and selective mGluR1 inhibitors could improve the therapeutic potential of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Finally, the development of more effective methods for administering 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one could improve its potential for clinical use.

合成方法

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-methoxybenzylidene-3-propylthiosemicarbazone in the presence of thiazolidine-4-one. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified by recrystallization using ethanol.

科学研究应用

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in the regulation of neuronal excitability, synaptic plasticity, and pain perception. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

属性

产品名称

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

分子式

C20H18BrClN2O3S

分子量

481.8 g/mol

IUPAC 名称

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-8-24-19(26)17(10-12-9-13(21)11-16(22)18(12)25)28-20(24)23-14-4-6-15(27-2)7-5-14/h4-7,9-11,25H,3,8H2,1-2H3/b17-10-,23-20?

InChI 键

RBCDLZMVOOCHAV-HJTUMBPSSA-N

手性 SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OC

规范 SMILES

CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。